molecular formula C8H6F2N2 B13966065 1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-

1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-

Cat. No.: B13966065
M. Wt: 168.14 g/mol
InChI Key: VRNYFFXGFATNRZ-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be carried out under mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs . Another method involves the use of ethyl bromodifluoroacetate as a fluorine source, followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods

Industrial production of difluoromethylated pyridines often relies on metal-catalyzed cross-coupling reactions and radical processes. These methods are efficient and can be scaled up for large-scale production. The use of novel difluorocarbene reagents has also streamlined the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its difluoromethyl group provides unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

6-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6F2N2/c9-7(10)6-2-1-5-3-4-11-8(5)12-6/h1-4,7H,(H,11,12)

InChI Key

VRNYFFXGFATNRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C(F)F

Origin of Product

United States

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